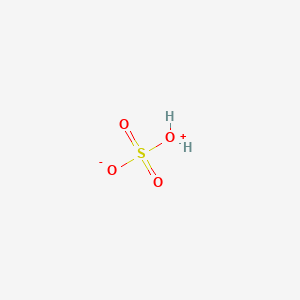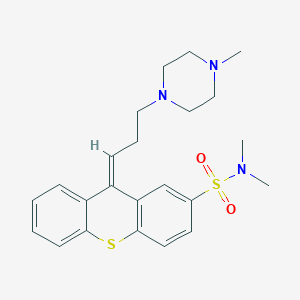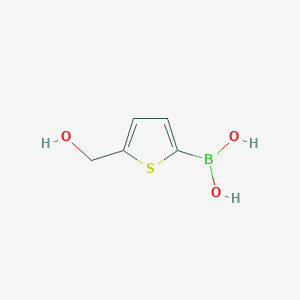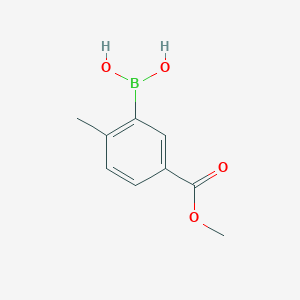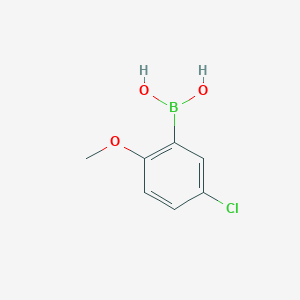
5-氯-2-甲氧基苯硼酸
概述
描述
5-Chloro-2-methoxyphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their utility in various chemical reactions, particularly in Suzuki cross-coupling reactions, which are widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 5-Chloro-2-methoxyphenylboronic acid, they do provide insights into related compounds and methodologies that could be applicable. For instance, the synthesis of 2-methoxy-5-pyrimidylboronic acid is achieved through lithium-halogen exchange reactions followed by reaction with triisopropylborate . This method could potentially be adapted for the synthesis of 5-Chloro-2-methoxyphenylboronic acid by starting with an appropriate halogenated precursor.
Molecular Structure Analysis
Boronic acids typically have a trigonal planar geometry around the boron atom due to its sp2 hybridization. The molecular structure of these compounds can be further analyzed through X-ray crystallography, as demonstrated for compound 2.0.5H2O in the provided papers . Although the specific structure of 5-Chloro-2-methoxyphenylboronic acid is not discussed, it can be inferred that it would exhibit similar structural characteristics to other arylboronic acids.
Chemical Reactions Analysis
The papers suggest that boronic acids are versatile reagents in Suzuki cross-coupling reactions, which are used to create carbon-carbon bonds between various organic moieties . The boronic acid acts as a nucleophile, coupling with an electrophilic halide in the presence of a palladium catalyst and a base. Although the specific reactions of 5-Chloro-2-methoxyphenylboronic acid are not detailed, its behavior in such reactions would likely be comparable to that of other boronic acids.
Physical and Chemical Properties Analysis
Boronic acids are generally stable under dry conditions but can form boronic esters in the presence of diols or can undergo hydrolysis to form boric acid in the presence of water. The physical properties such as melting point, boiling point, and solubility are influenced by the substituents on the phenyl ring. The presence of a methoxy group and a chlorine atom on the phenyl ring of 5-Chloro-2-methoxyphenylboronic acid would affect its polarity and hydrogen bonding capability, potentially impacting its solubility and reactivity.
科学研究应用
-
Organic Synthesis
-
Suzuki-Miyaura Coupling
-
Boron-Heck Arylation
-
Protodeboronation
-
Preparation of Hydroxyphenylnaphthols
- “5-Chloro-2-methoxyphenylboronic acid” can be used in the preparation of hydroxyphenylnaphthols . These compounds are known to be inhibitors of 17ß-hydroxysteroid dehydrogenase Type 2 , an enzyme involved in the metabolism of steroids. The specific methods of application and outcomes would depend on the specific experimental setup and objectives .
-
Preparation of Axially-chiral Biarylphosphonates
- This compound can also be used in the preparation of axially-chiral biarylphosphonates . This is achieved through an asymmetric Suzuki coupling reaction catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers . The specific methods of application and outcomes would depend on the specific experimental setup and objectives .
安全和危害
属性
IUPAC Name |
(5-chloro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBVAOHFMSQDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370921 | |
| Record name | 5-Chloro-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxyphenylboronic acid | |
CAS RN |
89694-48-4 | |
| Record name | 5-Chloro-2-methoxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89694-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boronic acid, B-(5-chloro-2-methoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

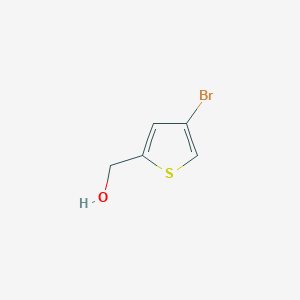
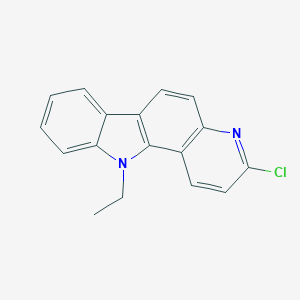
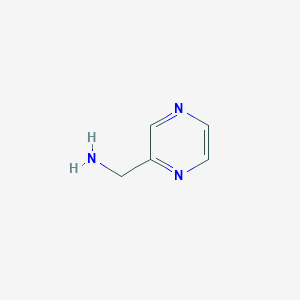
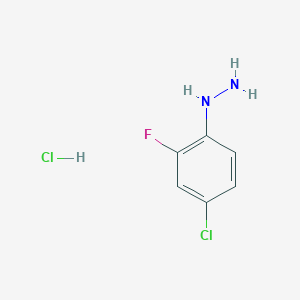

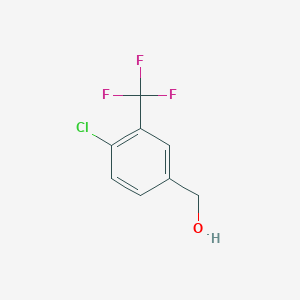

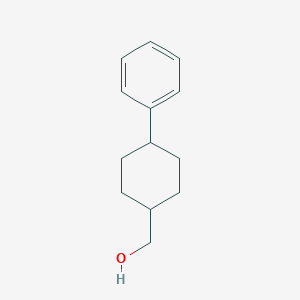
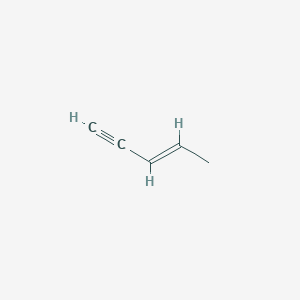
![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)
